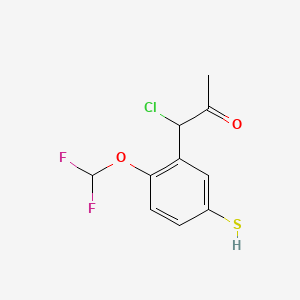

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group, a 2-(difluoromethoxy)phenyl ring, and a mercapto (-SH) moiety at the 5-position of the phenyl ring.

Properties

Molecular Formula |

C10H9ClF2O2S |

|---|---|

Molecular Weight |

266.69 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |

InChI Key |

LLKNGVMWUXRVEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

Step 1: Functionalization of the Phenyl Ring

The starting material is usually a substituted phenyl derivative with a mercapto (-SH) group at the 5-position and a difluoromethoxy (-OCF2H) group at the 2-position. The mercapto group is introduced via thiolation reactions, often through nucleophilic substitution or reduction of disulfides.Step 2: Formation of the Propan-2-one Backbone with Chloro Substituent

The key step involves the attachment of the 1-chloro-propan-2-one moiety to the functionalized phenyl ring. This is commonly achieved by reacting the mercaptophenyl intermediate with chlorinated acetone derivatives or by chlorination of the corresponding hydroxy or keto precursors using reagents such as thionyl chloride or phosphorus pentachloride.Step 3: Purification and Characterization

After the reaction, purification is typically performed through chromatographic techniques to isolate the target compound. Characterization includes spectroscopic methods such as NMR (including ^1H, ^13C, and ^19F), IR, and mass spectrometry to confirm structure and purity.

Analytical Data and Research Outcomes

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF2O2S |

| Molecular Weight | 266.69 g/mol |

| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |

| InChI | InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-4-6(16)2-3-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |

| InChI Key | LLKNGVMWUXRVEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)S)OC(F)F)Cl |

Research Insights

- The presence of the difluoromethoxy group imparts unique electronic and steric properties influencing the reactivity and biological activity of the compound.

- The mercapto group (-SH) is reactive and can participate in covalent bonding with biological macromolecules, suggesting potential uses in medicinal chemistry.

- Chlorination on the propan-2-one moiety enhances electrophilicity, making the compound a useful intermediate for further chemical transformations.

Comparative Notes on Related Compounds and Synthesis

- Similar compounds such as 1-(2-mercaptophenyl)propan-2-one are synthesized by introducing the mercapto group first, followed by ketone formation, indicating a modular approach to synthesis.

- Chlorination methods for related compounds often use thionyl chloride or phosphorus pentachloride, which may be adapted for this compound to install the chloro substituent efficiently.

- Multi-step synthesis requires optimization of each step, including reaction temperature, solvent, and atmosphere (often inert) to maximize yield and minimize side reactions.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Common Reagents and Conditions: Typical reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like hydrogen peroxide (H2O2).

Major Products: The major products depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring and the propan-2-one backbone. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Reactivity and Stability

- Mercapto (-SH) vs. Methylthio (-SCH₃) :

The target compound’s mercapto group is more nucleophilic and prone to oxidation compared to the methylthio group in Analog 1. This makes the target compound susceptible to dimerization or sulfoxide/sulfone formation under oxidative conditions . In contrast, the methylthio group in Analog 1 enhances stability, reducing unwanted oxidation side reactions .

Pharmacological and Industrial Relevance

- The target compound’s mercapto group aligns with intermediates in proton-pump inhibitor synthesis (e.g., pantoprazole), where sulfur-based substituents are critical for binding to H⁺/K⁺ ATPase .

- Analog 2’s lack of sulfur substituents limits its utility in sulfur-dependent drug pathways but may find use in agrochemicals due to fluorine’s metabolic stability .

Biological Activity

1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, with the molecular formula C10H9ClF2O2S and a molecular weight of 266.69 g/mol, is a sulfonamide derivative that exhibits potential biological activity due to its unique structural features, including a chloro group, difluoromethoxy group, and mercaptophenyl moiety. This compound's diverse functionalities suggest its applicability in various therapeutic contexts.

The compound's properties are critical for understanding its biological interactions:

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClF2O2S |

| Molecular Weight | 266.69 g/mol |

| Boiling Point | 347.1 ± 42.0 °C (predicted) |

| Density | 1.361 ± 0.06 g/cm³ (predicted) |

| pKa | 5.74 ± 0.10 (predicted) |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through nucleophilic substitution reactions facilitated by the chloro group and disulfide bond formation via the mercapto group. These interactions can modulate several biochemical pathways, potentially impacting cellular processes such as apoptosis, proliferation, and cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A case study involving thiazinone derivatives demonstrated varying degrees of antifungal activity against Candida strains, which may provide insights into the efficacy of this compound:

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| CS1 | 820 | 13.5 |

| CS7 | 256 | Moderate |

| CS10 | >1000 | Not significant |

The results indicate that while some derivatives showed promising antifungal activity, others did not meet effective thresholds, suggesting that structural modifications significantly influence biological outcomes.

Toxicological Profile

The safety profile of this compound has been assessed in terms of mutagenicity and cardiac toxicity:

- Mutagenicity : Most derivatives were negative for AMES toxicity, indicating low mutagenic risk.

- Cardiac Toxicity : The compound's inhibition of hERG channels was noted, which is crucial as it may indicate potential cardiac risks.

Case Studies

A study published in MDPI explored various thiazinone derivatives' biological activities and toxicological profiles. The findings emphasized the importance of substituent variations in influencing both efficacy and safety:

- Efficacy : Compounds with electron-withdrawing groups generally exhibited improved antimicrobial properties.

- Safety : None of the tested compounds violated Lipinski's rule, indicating favorable pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-1-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a chlorinated propanone derivative under basic conditions (e.g., using K₂CO₃ or NaOH as a base in methanol or dichloroethane). This step requires precise stoichiometric control to avoid over-alkylation .

- Step 2 : Oxidation of intermediates using agents like mCPBA or H₂O₂ to form the final ketone. Careful temperature control (reflux conditions) is critical to prevent sulfone byproduct formation .

- Purification : Recrystallization from acetone or chloroform is recommended to isolate the pure product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve molecular geometry. The compound’s mercapto and difluoromethoxy groups may require high-resolution data to address potential disorder .

- Spectroscopy :

- NMR : ¹⁹F NMR is critical for resolving difluoromethoxy signals (δ ~ -80 to -85 ppm). ¹H NMR should show distinct resonances for the mercapto proton (δ ~ 3.5–4.5 ppm, broad) and the propanone methyl groups .

- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect fragmentation patterns related to the chloro and difluoromethoxy moieties .

Advanced Research Questions

Q. How can researchers mitigate the formation of sulfone impurities during synthesis?

Sulfone byproducts arise from over-oxidation of the mercapto group. To minimize this:

- Optimize oxidizing agents : Use milder oxidants (e.g., controlled H₂O₂ concentrations) instead of strong agents like KMnO₄ .

- Monitor reaction progress : Employ TLC or in-situ FTIR to track the disappearance of the -SH group (ν ~ 2550 cm⁻¹) and avoid prolonged oxidation .

- Temperature control : Maintain reactions below 40°C during oxidation to reduce side reactions .

Q. How should contradictory data between computational predictions and experimental results be addressed?

- Validate computational models : Use quantum mechanical calculations (DFT) with basis sets like B3LYP/6-311+G(d,p) to predict geometry and compare with X-ray data. Adjust force fields if discrepancies exceed 0.05 Å in bond lengths .

- Re-evaluate experimental conditions : For example, solvent effects in NMR or crystal packing forces in XRD may explain deviations. Re-run experiments in alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What strategies improve yield in large-scale synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DCE or THF) to enhance solubility of intermediates and reduce side-product formation .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate reactions involving mercapto groups .

- Stepwise purification : Isolate intermediates via column chromatography before proceeding to oxidation, minimizing cumulative impurities .

Q. How can computational tools predict viable derivatives for pharmacological testing?

- Database mining : Use REAXYS or PubChem to identify structurally similar compounds with reported bioactivity. Focus on substituents at the 5-mercaptophenyl and propanone positions .

- QSAR modeling : Train models using descriptors like logP, topological polar surface area, and electronic parameters (HOMO-LUMO gaps) to prioritize derivatives with optimal bioavailability .

Q. What are the stability considerations for long-term storage of this compound?

- Degradation pathways : The mercapto group is prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect sulfone or disulfide byproducts .

Q. How can researchers resolve ambiguities in stereochemical assignments?

- VCD (Vibrational Circular Dichroism) : Compare experimental IR and VCD spectra with DFT-simulated data to confirm absolute configuration .

- Anomalous dispersion in XRD : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to enhance phase resolution for chiral centers .

Methodological Notes

- Data contradiction resolution : Cross-validate NMR, XRD, and computational results. For example, if NMR suggests a planar structure but XRD shows slight non-planarity, consider dynamic effects in solution vs. solid-state packing .

- Synthetic optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.